Formamidine hydrochloride
Overview
Description
Formamidine hydrochloride is a chemical compound with the molecular formula HN=CHNH2 · HCl. It is a derivative of formamidine, a class of compounds known for their wide range of biological and pharmacological properties. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Formamidine hydrochloride primarily targets aryl methyl ketones . It acts as an amino surrogate in the oxidative amidation of these ketones, leading to the synthesis of free (N–H) α-ketoamides . It also exhibits activity as a monoamine oxidase inhibitor (MAOI), which can be used to treat various nervous system disorders .
Mode of Action
This compound interacts with its targets through a self-sequenced iodination/Kornblum oxidation/amidation/oxidation/decarbonylation mechanism . This interaction leads to the oxidative amidation of aryl methyl ketones, representing a novel strategy for the synthesis of free (N–H) α-ketoamides .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidative amidation of aryl methyl ketones . This process results in the synthesis of free (N–H) α-ketoamides, which are known to be embedded in a wide range of biochemical processes .
Pharmacokinetics
It is known to be a solid compound that is soluble in ethanol . Its molecular weight is 80.52 , which may influence its absorption, distribution, metabolism, and excretion in the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of free (N–H) α-ketoamides . These compounds have various applications, including their use in the development of perovskite solar cells due to their excellent optoelectronic properties .
Action Environment
Environmental factors, particularly humidity , can influence the action, efficacy, and stability of this compound . For instance, in the context of perovskite solar cells, the instability of perovskites, especially under high humidity conditions, remains a significant obstacle to their commercialization . Therefore, strategies to prevent this effect and improve device stability are crucial .
Biochemical Analysis
Biochemical Properties
Formamidine hydrochloride plays a significant role in biochemical reactions. It has been used in the synthesis of imidazoleglycerol phosphate (IGP) and 5-methyl-4,6-dihydroxypyrimidine .
Cellular Effects
It has been used in the synthesis of perovskite solar cells due to its excellent optoelectronic properties
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. One such mechanism involves a highly efficient molecular iodine catalyzed oxidative amidation of aryl methyl ketones, leading to the synthesis of free (N–H) α-ketoamides . This reaction represents a novel strategy for the synthesis of these compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that longer reaction times promote the C−C bond coupling and formation of acetate and acetamide as additional products . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found that this compound first degrades into N,N’-bisdimethylphenylformamidine (BDMPF), DMPF and DMF, then the metabolites further degrade into 2,4-dimethylaniline (DMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine hydrochloride can be synthesized through several methods. One common method involves the reaction of formamide with hydrochloric acid. Another method includes the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The process often involves the use of solid acid catalysts, such as sulfonated rice husk ash, which can be reused multiple times without losing catalytic activity .
Chemical Reactions Analysis
Types of Reactions: Formamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formamidine derivatives.
Reduction: It can be reduced to form formamide.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Molecular iodine is commonly used as a catalyst for oxidative amidation reactions involving this compound.
Reduction: Hydrogenation using catalysts like palladium on barium sulfate or Raney nickel.
Substitution: Reactions with aniline derivatives in the presence of acid catalysts.
Major Products Formed:
Oxidation: Free (N–H) α-ketoamides.
Reduction: Formamide.
Substitution: N,N’-diphenylformamidines.
Scientific Research Applications
Formamidine hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
Formamidine hydrochloride can be compared with other similar compounds, such as:
Formamidine acetate: Another derivative of formamidine used in organic synthesis.
N,N’-diphenylformamidine: A derivative used in coordination chemistry and as a protecting group for primary amines.
Uniqueness: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as an amino surrogate in oxidative amidation reactions sets it apart from other formamidine derivatives .
Properties
IUPAC Name |
methanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-33-3 | |
Record name | Methanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6313-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMAMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Formamidine Hydrochloride in organic synthesis based on the provided research?
A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it plays a crucial role in synthesizing pyrimidine derivatives, including the pharmaceutical intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride, used in the production of Riociguat for treating pulmonary hypertension. [, , , ] Additionally, researchers employ this compound to create 1,2,4-triazole motifs, as exemplified by the synthesis of the natural product Penipanoid A and its analogs. []
Q2: Can you describe a specific synthetic application of this compound in the context of Riociguat synthesis?
A2: this compound is a key intermediate in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. One method utilizes a multi-step approach, reacting 3-iodo-1H-pyrazolo [3,4-b] pyridine with fluorobenzyl bromide, followed by reactions with zinc cyanide, sodium methoxide, ammonium chloride, acetic acid, and methanol. Finally, reacting the resulting compound with hydrogen chloride gas yields 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride, a crucial precursor to Riociguat. []
Q3: Are there any examples of this compound used in green chemistry approaches?
A3: Yes, this compound has been successfully employed in microwave-assisted synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners, utilizing water as a solvent. [] This method offers a more environmentally friendly alternative compared to conventional synthetic routes, reducing the dependence on harmful organic solvents.
Q4: How is this compound used in the synthesis of α-ketoamides?
A4: this compound acts as an amino surrogate in the iodine-catalyzed oxidative amidation of aryl methyl ketones, leading to the formation of free (N—H) α-ketoamides. [, ] This reaction presents a new approach for synthesizing these valuable compounds.
Q5: Beyond pharmaceutical applications, what other areas utilize this compound?
A5: this compound plays a role in agricultural pest control. Research has shown its effectiveness, particularly when mixed with avermectin, in controlling Psylla willieti, a pest affecting pear trees. [, ] This mixture exhibited synergistic effects, enhancing the control efficiency compared to individual applications.
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